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Compound of Interest

Compound Name: 2-bromo-7-oxaspiro[3.5]nonane
CAS No.: 2385355-17-7
Cat. No.: B6232853
Get Quote
. J

Executive Summary

2-bromo-7-oxaspiro[3.5]nonane (CAS: Derivative of 1339892-75-9) is a spirocyclic scaffold
combining a tetrahydropyran ring and a cyclobutane ring. This structural motif is increasingly
utilized in drug discovery to restrict conformational flexibility and improve metabolic stability
compared to simple piperidine or cyclohexane analogs.

The synthesis described herein follows a 5-step linear sequence starting from tetrahydro-4H-
pyran-4-one. The core strategy involves the construction of the spiro-cyclobutane ring via a
[2+2] cycloaddition of dichloroketene to an exocyclic alkene, followed by reductive
dechlorination and functional group manipulation.

Core Synthetic Strategy

 Starting Material: Tetrahydro-4H-pyran-4-one (Commercial, inexpensive).
o Key Transformation: [2+2] Cycloaddition for spiro-ring formation.

» Final Functionalization: Appel reaction or PBrs bromination.
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e Overall Yield Target: ~30-45% (over 5 steps).

Retrosynthetic Analysis

The retrosynthetic logic disconnects the C-Br bond to reveal the alcohol precursor. The
cyclobutane ring is best formed via a [2+2] cycloaddition, which dictates the use of an exocyclic
methylene intermediate derived from the parent pyranone.

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection of 2-bromo-7-oxaspiro[3.5]nonane.[1][2][3]

Detailed Synthetic Protocols
Step 1: Methylenation of Tetrahydro-4H-pyran-4-one

Objective: Convert the ketone to an exocyclic alkene. Mechanism: Wittig Reaction.[3]
» Reagents: Methyltriphenylphosphonium bromide (

), Potassium tert-butoxide (
), THF.

e Procedure:
o Suspend

(1.2 equiv) in anhydrous THF (0.5 M) under

o Cool to 0°C and add

(1.2 equiv) portion-wise. The solution turns bright yellow (ylide formation). Stir for 30 min.

o Add tetrahydro-4H-pyran-4-one (1.0 equiv) dropwise.
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o Warm to room temperature (RT) and stir for 4 hours.
o Workup: Quench with saturated
, extract with
, dry over
, and concentrate.
o Purification: Distillation or silica plug (Hexanes/EtOAc 9:1).
» Critical Note: The product is volatile. Avoid prolonged high-vacuum drying.

Step 2: [2+2] Cycloaddition (Spiro-Ring Formation)

Objective: Form the cyclobutane ring with a gem-dichloro motif. Mechanism: [2+2]
Cycloaddition of dichloroketene (generated in situ).

o Reagents: Trichloroacetyl chloride, Zinc-Copper couple (Zn/Cu) or Activated Zinc dust,

(catalytic),
or DME.

e Procedure:

o Dissolve 4-methylenetetrahydro-2H-pyran (from Step 1) and trichloroacetyl chloride (1.2
equiv) in anhydrous

(0.3 M).

o Add activated Zn dust (1.5 equiv) portion-wise over 1 hour to maintain a gentle reflux

(exothermic).
o Stir at reflux for 4—6 hours.
o Workup: Filter through Celite to remove zinc salts. Wash the filtrate with saturated

and brine.
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o Product:1,1-dichloro-7-oxaspiro[3.5]nonan-2-one. Used directly in the next step due to
moderate stability.

Step 3: Reductive Dechlorination

Objective: Remove the gem-dichloro group to yield the parent spiro-ketone. Mechanism: Zinc-
mediated reduction.

e Reagents: Zinc dust, Acetic acid (

), Ethanol (

)

e Procedure:

Dissolve the crude dichloro-ketone in

o

(0.5 M).
o Add excess Zn dust (4.0 equiv).
o Add
(excess) dropwise. Heat to 60°C for 2 hours.
o Workup: Filter off Zn, concentrate the filtrate, neutralize with

, and extract with DCM.

o Purification: Flash chromatography (Hexanes/EtOAc 4:1) yields 7-oxaspiro[3.5]nonan-2-
one.[4][5][6]

Step 4: Reduction to Alcohol
Objective: Reduce the ketone to the alcohol. Mechanism: Hydride transfer.

o Reagents: Sodium borohydride (

), Methanol (
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)

e Procedure:

o

Dissolve 7-oxaspiro[3.5]nonan-2-one in
(0.2 M) at 0°C.

o Add

(1.1 equiv) portion-wise.

Stir at 0°C for 30 min, then RT for 1 hour.

[¢]

[e]

Workup: Quench with water/acetone, concentrate to remove MeOH, extract with EtOAc.

o

Product:7-oxaspiro[3.5]nonan-2-ol.

Step 5: Bromination (Appel Reaction)

Objective: Convert the alcohol to the final bromide with inversion of configuration (though the
molecule is achiral, this mechanism is clean). Mechanism:

substitution via phosphonium intermediate.

e Reagents: Carbon tetrabromide (
), Triphenylphosphine (
), DCM.
e Procedure:
o Dissolve 7-oxaspiro[3.5]nonan-2-ol (1.0 equiv) and
(1.2 equiv) in anhydrous DCM (0.1 M) at 0°C.

o Add

(1.2 equiv) portion-wise. The solution may turn slightly yellow.
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[e]

Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours.

(¢]

Workup: Add hexanes to precipitate triphenylphosphine oxide (

). Filter through a silica pad.

[¢]

Purification: Flash chromatography (Hexanes/EtOAc 95:5).

[¢]

Final Product:2-bromo-7-oxaspiro[3.5]nonane.

Process Data & Safety Parameters

Transformatio )
Step Key Reagents Safety Hazard Expected Yield
n

Strong base,

1 Olefination , moisture 85-90%
sensitive
Exothermic,
[2+2] . .
2 N 7 corrosive acid 60-70%
Cycloaddition » £N _
chlorides

o Hydrogen gas
3 Dechlorination Zn, AcOH ) 75-85%
evolution

Flammable
4 Reduction 90-95%
gas evolution

o is toxic;
5 Bromination , 70-80%

is a sensitizer

Mechanistic Pathway Visualization
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Figure 2: Mechanistic flow of the key bond-forming events.

Characterization Guidelines

To validate the synthesis, the following spectral signatures should be confirmed for the final
product (2-bromo-7-oxaspiro[3.5]nonane):

* 'H NMR (CDClIs, 400 MHz):

o 4.3-4.5 ppm (m, 1H, CH-Br): Characteristic quintet or multiplet for the methine proton on
the cyclobutane ring.

o 3.5-3.7 ppm (m, 4H,
): Pyran ring protons adjacent to oxygen.

o 2.4-2.8 ppm (m, 4H): Cyclobutane methylene protons (
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adjacent to spiro center and CH-Br).
o 1.6-1.9 ppm (m, 4H): Pyran ring methylene protons.
e 1BBC NMR:

o Look for the spiro-quaternary carbon signal around

35-45 ppm.

o C-Br signal around

40-50 ppm.

o C-O signals around
60-70 ppm.
e Mass Spectrometry (GC-MS/LC-MS):
o Molecular ion

or

o Characteristic 1:1 isotopic pattern for

and
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fdoi%2Fabs%2F10.1002%2Fanie.197508011
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fol201449y
https://www.benchchem.com/product/b6232853?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/258378009_Synthesis_of_Spiro_Heterocyclic_Compounds
https://pubchem.ncbi.nlm.nih.gov/compound/7-Oxa-2-azaspiro_3.5_nonane
https://pubchem.ncbi.nlm.nih.gov/compound/7-Oxa-2-azaspiro_3.5_nonane
https://patents.google.com/patent/EP0311313A2/en
https://patents.google.com/patent/EP0311313A2/en
https://www.guidechem.com/encyclopedia/1-oxaspiro-2-6-nonane-dic424456.html
https://patentimages.storage.googleapis.com/94/af/40/592caa70986f69/AU2011240808B2.pdf
https://enaminestore.com/catalog/EN300-51891012?cat=building-blocks
https://repositorio.uam.es/server/api/core/bitstreams/b01e201a-6eb3-4676-957c-cdd7e8c8ea3f/content
https://www.benchchem.com/product/b6232853/docs#technical-guide-synthesis-of-2-bromo-7-oxaspiro-3-5-nonane
https://www.benchchem.com/product/b6232853/docs#technical-guide-synthesis-of-2-bromo-7-oxaspiro-3-5-nonane
https://www.benchchem.com/product/b6232853/docs#technical-guide-synthesis-of-2-bromo-7-oxaspiro-3-5-nonane
https://www.benchchem.com/product/b6232853/docs#technical-guide-synthesis-of-2-bromo-7-oxaspiro-3-5-nonane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6232853?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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